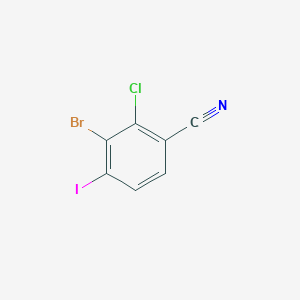

3-Bromo-2-chloro-4-iodobenzonitrile

Description

Properties

Molecular Formula |

C7H2BrClIN |

|---|---|

Molecular Weight |

342.36 g/mol |

IUPAC Name |

3-bromo-2-chloro-4-iodobenzonitrile |

InChI |

InChI=1S/C7H2BrClIN/c8-6-5(10)2-1-4(3-11)7(6)9/h1-2H |

InChI Key |

RBWHWFMQUKCMRE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)Cl)Br)I |

Origin of Product |

United States |

Preparation Methods

Starting from 4-Iodobenzonitrile

One common precursor is 4-iodobenzonitrile, which can be selectively brominated and chlorinated at the 3 and 2 positions, respectively.

Bromination and Chlorination: Controlled electrophilic aromatic substitution using bromine and chlorine sources under mild conditions allows selective introduction of bromine and chlorine atoms on the aromatic ring. The nitrile group directs substitution patterns due to its electron-withdrawing nature.

Typical Conditions: Bromination is often performed with bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane at low temperatures (0–35 °C) to avoid over-bromination. Chlorination can be achieved using chlorine gas or N-chlorosuccinimide (NCS) under similar conditions.

Example: Synthesis of 4-iodobenzonitrile derivatives has been reported with copper(I) iodide catalysis and cesium fluoride in tetrahydrofuran at room temperature for 24 hours, yielding substituted benzonitriles with halogen substituents in moderate to good yields (~50%).

Multi-Halogenation via Diazonium Salt Intermediates

Diazotization and Sandmeyer Reactions: Starting from amino-substituted benzonitriles, diazotization followed by halogenation via Sandmeyer-type reactions can introduce halogens selectively.

Procedure: Aminobenzonitrile derivatives are treated with sodium nitrite and acid to form diazonium salts, which are then reacted with halide ions (Br^-, Cl^-, I^-) to install the desired halogen substituents.

Advantages: This method allows for regioselective halogen introduction, especially useful when direct halogenation is challenging due to electronic effects.

Example: Preparation of 3-bromo-2-chloro-4-methylpyridine via bromination with hydrogen bromide, bromine, and sodium nitrite in aqueous media at 0–35 °C for 12 hours illustrates the utility of diazotization and halogenation. Although this example is for a pyridine derivative, similar strategies apply to benzonitriles.

Metal-Catalyzed Cross-Coupling for Iodination

Copper-Catalyzed Iodination: Arylhydrazine hydrochlorides can be converted to aryl iodides using iodine in the presence of copper catalysts under mild conditions.

Conditions: Reaction typically proceeds in dimethyl sulfoxide (DMSO) at 60 °C for 6 hours under air, followed by workup and purification.

Application: This method can be adapted to install iodine at the 4-position of benzonitriles, which can then be further functionalized with bromine and chlorine substituents.

One-Pot Multi-Functionalization Approaches

Recent advances include one-pot strategies combining carboxylic acid coupling and halogenation to afford multifunctionalized aromatic compounds.

For example, coupling 4-iodobenzonitrile with various substituted carboxylic acids under palladium catalysis yields complex substituted derivatives, demonstrating the feasibility of integrating halogenation and nitrile functionality in streamlined syntheses.

Data Table: Summary of Key Preparation Methods

Analytical and Mechanistic Considerations

Regioselectivity: The nitrile group strongly influences the regioselectivity of electrophilic substitutions, favoring substitution ortho and para to the nitrile, which aligns with the positions of bromine and chlorine in the target compound.

Catalyst Choice: Copper(I) iodide and palladium complexes are effective catalysts for halogenation and cross-coupling reactions, enabling mild conditions and high selectivity.

Reaction Monitoring: NMR (¹H, ¹³C), mass spectrometry (MS), and chromatography (HPLC, TLC) are standard techniques to confirm substitution patterns and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-4-iodobenzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (Br, Cl, I) can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange.

Reduction: Lithium aluminum hydride (LiAlH4) for reducing the nitrile group to an amine.

Coupling: Palladium catalysts (Pd) in the presence of bases for coupling reactions.

Major Products

The major products formed depend on the type of reaction. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-2-chloro-4-iodobenzonitrile is utilized in several scientific research areas:

Chemistry: As a building block in organic synthesis, it is used to create complex molecules for pharmaceuticals and agrochemicals.

Biology: It serves as a precursor for bioactive compounds that can be tested for biological activity.

Industry: Used in the development of advanced materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism by which 3-Bromo-2-chloro-4-iodobenzonitrile exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the electron-withdrawing nitrile group and the halogen atoms, which influence the compound’s electrophilicity and nucleophilicity. These properties make it a versatile intermediate in various chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of Halogenated Benzonitriles

Key Differences and Trends

Substituent Effects: Electron-Withdrawing Capacity: The nitrile group (-CN) combined with halogens (Br, Cl, I) creates a highly electron-deficient aromatic ring, enhancing reactivity in nucleophilic aromatic substitution. The target compound’s iodine substituent provides superior leaving-group capability compared to bromine or chlorine in analogs like 4-Bromo-2-chlorobenzonitrile .

Physical Properties: Melting/Boiling Points: Halogen size and position influence intermolecular forces. For example, 4-Bromo-2-chlorobenzonitrile has mp 67–68°C, while the addition of iodine (higher atomic weight) in the target compound likely increases mp and bp due to stronger van der Waals interactions .

Applications :

- Pharmaceutical Intermediates : Compounds like 7-Bromo-4-chloro-1H-indazol-3-amine () highlight the role of halogenated aromatics in drug synthesis (e.g., Lenacapavir for HIV). The target compound’s iodine substituent may enable unique binding interactions in protease inhibitors .

- Material Science : Halogenated benzonitriles serve as precursors for liquid crystals and polymers, where iodine’s polarizability could enhance optical properties .

Biological Activity

3-Bromo-2-chloro-4-iodobenzonitrile is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features a benzene ring substituted with bromine, chlorine, iodine, and a nitrile group, which contributes to its reactivity and interaction with biological systems. The presence of multiple halogens enhances its potential as a pharmacophore in drug development.

The biological activity of this compound can be attributed to several factors:

- Halogenation Effects : The bromine, chlorine, and iodine atoms can enhance the compound's binding affinity to various biological targets, including enzymes and receptors.

- Nitrile Group : The nitrile group can participate in hydrogen bonding and other interactions that facilitate binding to biological macromolecules.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of cancer research and antimicrobial studies.

Anticancer Activity

Several studies have explored the anticancer potential of halogenated benzonitriles. For instance:

- A study demonstrated that similar compounds with halogen substitutions showed significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties:

- In vitro assays revealed that this compound exhibited inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes was identified as a key mechanism .

Synthesis

The synthesis of this compound typically involves halogenation reactions on a suitable precursor. Common methods include:

- Electrophilic Aromatic Substitution : Utilizing bromine and iodine sources in the presence of a catalyst to introduce halogens onto the aromatic ring.

- Nitration followed by Reduction : Initial nitration of the benzene ring followed by reduction to introduce the nitrile group.

Case Study 1: Anticancer Efficacy

In a recent study, researchers synthesized this compound and evaluated its effects on human breast cancer cells (MCF7). The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics. The compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial activity of this compound against E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined using broth microdilution methods, showing effective inhibition at concentrations as low as 50 µg/mL. Further analysis suggested that the compound disrupts bacterial cell wall integrity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer, Antimicrobial |

| 3-Bromo-5-chloro-2-iodobenzonitrile | Structure | Moderate Anticancer |

| 1-Bromo-5-chloro-3-fluoro-benzonitrile | Structure | Low Antimicrobial |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-2-chloro-4-iodobenzonitrile, and how can purity be maximized?

- Methodology : Utilize sequential halogenation via directed metalation or cross-coupling reactions. For example, Suzuki-Miyaura coupling can introduce iodine/bromine selectively, followed by chlorination using CuCl₂ in DMF. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity. Monitor reaction progress with TLC and confirm purity via GC/HPLC .

- Key Considerations : Halogenation order impacts regioselectivity; iodine’s bulkiness may necessitate optimized reaction temperatures (e.g., 60–80°C for cross-coupling).

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : NMR identifies nitrile (δ ~110–120 ppm) and halogenated aromatic carbons. NMR detects coupling patterns (e.g., para-substituted halogens).

- IR : Confirm nitrile stretch (~2220 cm⁻¹) and halogen-C bonds (C–Br: ~550 cm⁻¹; C–I: ~500 cm⁻¹) .

- Mass Spectrometry : ESI-MS or EI-MS for molecular ion ([M]⁺) and isotopic patterns (Br/I clusters).

- X-ray Crystallography : Resolve crystal packing and bond angles using SHELXL .

Q. How does the compound’s reactivity differ in nucleophilic aromatic substitution (SNAr) versus cross-coupling reactions?

- Methodology :

- SNAr : Requires electron-withdrawing groups (e.g., nitrile) to activate the ring. React with amines/thiols in polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–120°C).

- Cross-Coupling : Use Pd catalysts (e.g., Pd(PPh₃)₄) for Suzuki or Stille couplings. Iodine’s superior leaving-group ability facilitates selective substitution .

Advanced Research Questions

Q. How can computational methods (DFT) predict reaction pathways for polyhalogenated benzonitriles?

- Methodology :

- DFT Calculations : Use hybrid functionals (B3LYP) with basis sets (6-31G* for C/H/N, LANL2DZ for Br/I) to model transition states and activation energies.

- Applications : Predict regioselectivity in halogen exchange or substitution reactions. Validate with experimental kinetic data .

- Example : Calculate Fukui indices to identify electrophilic/nucleophilic sites.

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

- Methodology :

- Variable Temperature NMR : Probe dynamic effects (e.g., hindered rotation of substituents).

- 2D NMR (COSY, NOESY) : Assign overlapping signals and confirm spatial proximity of halogens.

- Crystallographic Validation : Compare experimental NMR shifts with X-ray-derived geometries .

Q. How do steric and electronic effects influence the stability of this compound under varying conditions?

- Methodology :

- Stability Studies : Monitor decomposition via HPLC under light, heat, or humidity.

- DFT Analysis : Calculate bond dissociation energies (BDEs) for C–Br vs. C–I bonds. Iodine’s polarizability increases susceptibility to photolytic cleavage.

- Storage Recommendations : Store at –20°C in amber vials under inert gas (Ar/N₂) .

Methodological Notes

- Synthetic Optimization : Prioritize iodine introduction last to avoid steric hindrance in subsequent steps.

- Contradiction Analysis : Cross-validate spectral anomalies with multiple techniques (e.g., crystallography vs. NMR).

- Safety : Handle with inert gas due to potential HI/HBr off-gassing during decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.